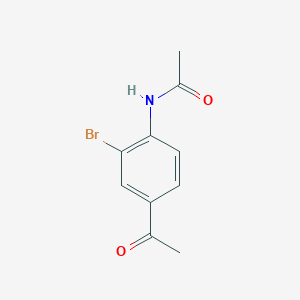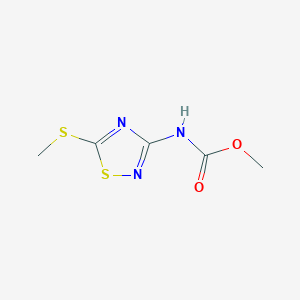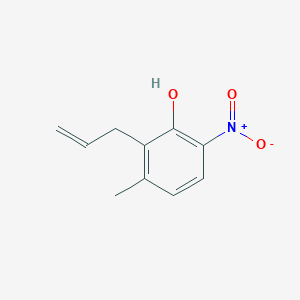
Guaisteine
Übersicht
Beschreibung
Guaistein ist eine hydrophobe Verbindung, die zur Gruppe der Thioether gehört. Es ist bekannt für seine diagnostischen Anwendungen bei zerebrovaskulären Erkrankungen und seine Wirksamkeit bei der Behandlung von Thrombozytenstörungen . Die Verbindung hat die Summenformel C15H19NO4S2 und ein Molekulargewicht von 341,45 g/mol .
Vorbereitungsmethoden
Guaistein kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Guanylierung von Aminen mit Carbodiimiden, katalysiert durch Übergangsmetalle wie Scandium(III)-triflat . Diese Methode ist effizient und praktikabel, insbesondere für Substrate, die sich nur in wässrigen Lösungen lösen. Ein weiteres Verfahren beinhaltet die Verwendung von Ytterbium(III)-triflat als Katalysator für die Addition von Aminen an Carbodiimide unter lösungsmittelfreien Bedingungen . Industrielle Produktionsverfahren nutzen häufig diese katalytischen Prozesse, um hohe Ausbeuten und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Guaistein durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Guaistein kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Guaistein in seine entsprechenden Thiol-Derivate umwandeln.
Substitution: Guaistein kann nukleophile Substitutionsreaktionen eingehen, bei denen die Thioethergruppe durch andere Nukleophile ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Natriummethanolat für die Substitution. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Guaistein hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Guaistein wird in Studien im Zusammenhang mit Enzyminhibition und Protein-Wechselwirkungen eingesetzt.
Industrie: Guaistein wird bei der Herstellung von Arzneimitteln und als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Guaistein beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Bei der Behandlung von Thrombozytenstörungen hemmt Guaistein die Thrombozytenaggregation, indem es auf Enzyme abzielt, die am Gerinnungsprozess beteiligt sind. Es wirkt auch als diagnostisches Mittel, indem es an spezifische Rezeptoren im zerebrovaskulären System bindet, wodurch die Visualisierung des Blutflusses und der Nachweis von Anomalien ermöglicht werden .
Wissenschaftliche Forschungsanwendungen
Guaisteine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is employed in studies related to enzyme inhibition and protein interactions.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of guaisteine involves its interaction with specific molecular targets and pathways. In the treatment of platelet disorders, this compound inhibits platelet aggregation by targeting enzymes involved in the clotting process. It also acts as a diagnostic agent by binding to specific receptors in the cerebrovascular system, allowing for the visualization of blood flow and detection of abnormalities .
Vergleich Mit ähnlichen Verbindungen
Guaistein kann mit anderen Thioetherverbindungen wie Methionin und Cystein verglichen werden. Im Gegensatz zu Methionin und Cystein, die Aminosäuren sind, wird Guaistein hauptsächlich für seine diagnostischen und therapeutischen Eigenschaften verwendet. Seine hydrophobe Natur und seine spezifischen molekularen Wechselwirkungen machen es in seinen Anwendungen einzigartig.
Ähnliche Verbindungen
- Methionin
- Cystein
- Thioetherderivate
Die Einzigartigkeit von Guaistein liegt in seinen spezifischen Anwendungen in der Medizin und seiner Wirksamkeit bei der Behandlung von Thrombozytenstörungen und der Diagnose von zerebrovaskulären Erkrankungen.
Eigenschaften
IUPAC Name |
S-[2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-11(17)22-10-14(18)16-7-8-21-15(16)9-20-13-6-4-3-5-12(13)19-2/h3-6,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTQZUMFFDWHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869384 | |
| Record name | Guaisteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103181-72-2 | |
| Record name | Guaisteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103181722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaisteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUAISTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5PAQ48WOO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)







